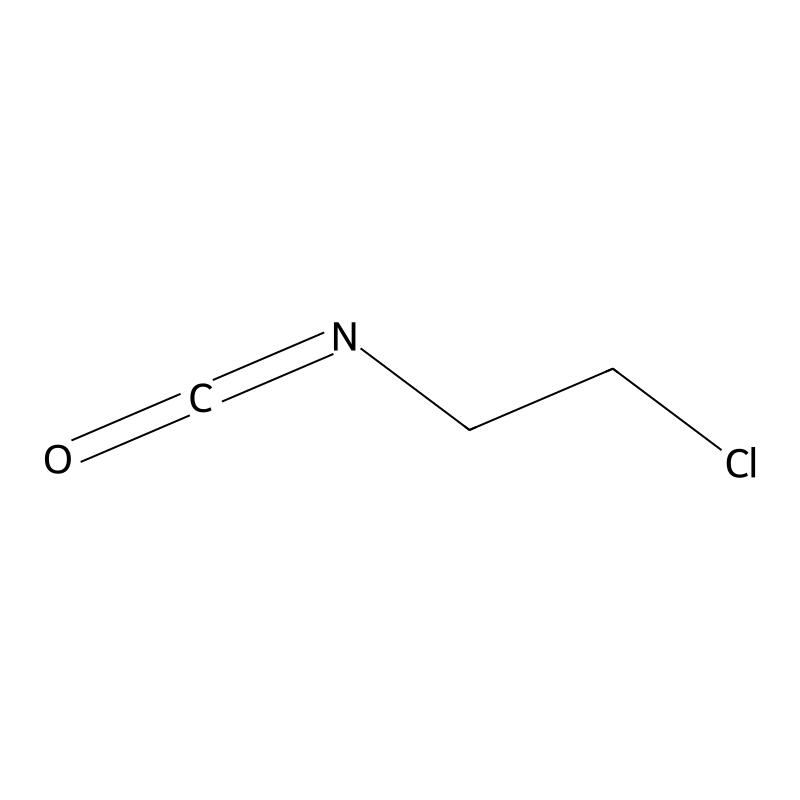

2-Chloroethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Precursor

-Chloroethyl isocyanate is a valuable precursor for the synthesis of various organic compounds due to its reactive isocyanate group (NCO). This group readily reacts with nucleophiles, allowing for the formation of new carbon-nitrogen bonds. Some examples of its use in organic synthesis include:

- Synthesis of urea derivatives: 2-Chloroethyl isocyanate can react with amines to form substituted urea derivatives. These compounds have various applications in medicinal chemistry and materials science [].

- Preparation of carbamates: It can react with alcohols to form carbamates, which are a class of esters derived from carbonic acid. Carbamates find use as pesticides, insecticides, and fungicides [].

- Synthesis of heterocycles: The isocyanate group can participate in cyclization reactions to form various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles have diverse applications in medicinal chemistry and materials science [].

Research into its biological properties

While 2-Chloroethyl isocyanate is primarily used as a synthetic precursor, some research has explored its potential biological properties. Studies have investigated its:

- Antimicrobial activity: Some studies have shown that 2-chloroethyl isocyanate exhibits antimicrobial activity against certain bacteria and fungi []. However, further research is needed to determine its efficacy and safety for potential applications.

- Anti-tumor properties: Limited research suggests that 2-chloroethyl isocyanate may possess anti-tumor properties. However, more research is required to understand its mechanism of action and potential therapeutic applications [].

2-Chloroethyl isocyanate is an organic compound with the molecular formula CHClNO and a molecular weight of 105.52 g/mol. It is classified as an isocyanate, which are reactive compounds characterized by the presence of the isocyanate functional group (-N=C=O). This compound appears as a clear colorless to light yellow liquid and has a boiling point of approximately 130 °C. Its chemical structure is denoted by the IUPAC name 1-chloro-2-isocyanatoethane, and it is commonly used in various chemical syntheses and industrial applications .

2-Chloroethyl isocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

- Toxicity: Highly toxic by inhalation, ingestion, and skin contact [].

- Flammability: Flammable liquid and vapor [].

- Skin and eye irritant: Causes severe skin burns and eye damage [].

- Respiratory irritant: May cause respiratory irritation [].

- Exposure standards: Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) is 0.05 ppm (0.1 mg/m³).

- Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form carbamates or ureas.

- Polymerization: It can undergo polymerization reactions, particularly when reacted with polyols, leading to the formation of polyurethanes.

- Hydrolysis: In the presence of water, 2-chloroethyl isocyanate can hydrolyze to form 2-chloroethyl carbamate .

The biological activity of 2-chloroethyl isocyanate has been studied primarily in the context of its toxicity. It exhibits significant irritant properties, particularly affecting the respiratory system. Exposure can lead to symptoms similar to asthma due to reactive airways dysfunction syndrome, which may persist long after exposure has ceased. Additionally, it poses risks of skin irritation and eye damage upon contact .

Several methods exist for synthesizing 2-chloroethyl isocyanate:

- From 3-Chloropropionic Acid: A common method involves reacting 3-chloropropionic acid with diphenyl phosphoryl azide in the presence of triethylamine in toluene under inert conditions. This method yields the desired isocyanate after extraction and purification processes .

- Direct Chlorination: Another approach includes chlorination of ethyl isocyanate, although this method may require careful control of reaction conditions to avoid side products.

- Alternative Routes: Other synthetic routes have been documented, including those involving different starting materials or catalysts, emphasizing the versatility in its production .

2-Chloroethyl isocyanate finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Industry: Used in producing polyurethanes and other polymers due to its reactivity with polyols.

- Research: Employed in laboratory settings for developing novel compounds in medicinal chemistry .

Studies on interaction mechanisms involving 2-chloroethyl isocyanate focus on its reactivity with biological molecules. For instance, it can interact with amino acids and proteins, leading to modifications that may affect biological functions. Such interactions are essential for understanding its toxicological profiles and potential therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-chloroethyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl isocyanate | CHNO | Less reactive than chloro derivatives; used in similar applications. |

| Methyl isocyanate | CHNO | Highly volatile; used in polymer synthesis. |

| Phenyl isocyanate | CHNO | Aromatic compound; used in polymer chemistry and as a reagent. |

Uniqueness of 2-Chloroethyl Isocyanate:

- The presence of chlorine enhances its reactivity compared to other simple isocyanates, making it particularly useful for specific synthetic pathways.

- Its ability to form stable derivatives with amines distinguishes it from non-chlorinated analogs, impacting its application scope in medicinal chemistry.

Phosgene-Based Synthesis

Reaction Mechanisms with Amines and Phosgene

The conventional phosgene-based synthesis of 2-chloroethyl isocyanate involves the direct reaction of 2-chloroethylamine with phosgene, following established mechanisms for isocyanate formation. The reaction proceeds through a two-step mechanism commonly referred to as cold and hot phosgenation. In the initial cold phosgenation step, the amine reacts with excess phosgene solution at low temperatures to form carbamoyl chloride hydrochloride intermediates. This step requires careful temperature control, typically below 80°C, to prevent premature decomposition and minimize side reactions.

The subsequent hot phosgenation step involves heating the carbamoyl chloride intermediate above 80°C to cleave and form the desired isocyanate with hydrogen chloride evolution. The reaction can be represented as a sequential process where 2-chloroethylamine hydrochloride is first converted to the corresponding carbamoyl chloride, which then undergoes thermal decomposition to yield 2-chloroethyl isocyanate. Research has demonstrated that this approach can achieve high conversion rates when conducted under controlled conditions with appropriate phosgene excess.

Industrial implementations of this mechanism have been documented using [¹¹C]-phosgene reactions with 2-chloroethylamine hydrochloride suspended in dioxane, achieving radiochemical yields suitable for pharmaceutical applications. The mechanism's effectiveness depends critically on maintaining appropriate stoichiometric ratios and preventing competitive urea formation, which can significantly reduce product yields.

Industrial-Scale Production Challenges

Industrial-scale production of 2-chloroethyl isocyanate via phosgene-based methods faces several significant challenges that impact both operational efficiency and economic viability. The primary concern relates to the handling and processing of phosgene, which requires specialized equipment and stringent containment protocols due to its highly toxic and corrosive nature. Continuous hot phosgenation processes have been developed to address some of these challenges, allowing for shortened reaction times and improved process control.

The formation of stable hydrochlorides during the reaction presents additional complications, as these compounds exhibit comparatively slow reaction rates even under elevated temperatures. Long reaction times or higher temperatures used to accelerate the process often lead to undesirable side reactions, including chlorine substitution and isocyanate polymerization. Equipment corrosion represents another significant challenge, necessitating the use of specialized materials resistant to both phosgene and hydrogen chloride environments.

Separation and purification of products from phosgene-based synthesis require sophisticated distillation systems capable of handling the hydrogen chloride and excess phosgene byproducts. Modern industrial processes employ distillation columns with specialized reflux systems and temporary introduction of absorbing solvents to achieve effective separation of phosgene and hydrogen chloride. The economic recovery and recycling of phosgene from these separation processes is essential for maintaining process viability.

Non-Phosgene Routes

Carbamate Decomposition Catalysis

The thermal decomposition of carbamates represents a promising non-phosgene route for isocyanate synthesis, including 2-chloroethyl isocyanate production. This approach involves the formation of methyl N-phenyl carbamate intermediates, which subsequently undergo catalytic decomposition to yield the desired isocyanate products. Research has demonstrated that carbamate decomposition is highly endothermic and must be operated at temperatures preferably above 150°C to achieve reasonable conversion rates.

Multiple catalysts have been evaluated for carbamate decomposition, including zinc oxide, bismuth(III) oxide, aluminum oxide, and montmorillonite K-10. Experimental studies using methyl N-phenyl carbamate as a model compound at temperatures of 160-200°C have shown varying degrees of effectiveness among different catalytic systems. Aluminum oxide demonstrated the highest activity with 68.3% conversion after 60 minutes at 200°C, while zinc oxide showed relatively poor performance with only 12.2% conversion under similar conditions.

The catalytic mechanism appears to be influenced by water adsorbed on catalyst surfaces, leading primarily to amine and urea formation rather than direct isocyanate production. Thermal decomposition studies of methyl N-methylcarbamate have established first-order kinetics with activation energies around 48 kilocalories per mole, proceeding through four-centered transition states. These findings suggest that optimized catalyst design and water management are critical for achieving selective isocyanate formation.

Nickel-Mediated Carbonylation Reactions

Nickel-mediated carbonylation reactions have emerged as an innovative approach for isocyanate synthesis, offering potential advantages in terms of selectivity and environmental impact. Research has demonstrated the successful application of nickel(II) pincer complexes in combination with carbon-13 labeled carbon monoxide for alkoxycarbonylation reactions, achieving good yields of isotopically labeled aliphatic carboxylates. The methodology employs a nickel(II) pincer complex with alkyl iodide, sodium methoxide, photocatalyst, and blue light-emitting diode illumination.

The nickel/photoredox dual-catalyzed amidation reaction between alkylsilicate reagents and isocyanates represents another significant advancement in this field. This protocol operates under mild reaction conditions without requiring stoichiometric reductants, making it particularly attractive for large-scale applications. Mechanistic investigations suggest the formation of nickel-isocyanate adducts as key intermediates in the catalytic cycle.

Preliminary mechanistic studies indicate that the carboxylation step proceeds through alternative pathways involving attack of open shell species generated from alkyl halides to metal-ligated carbon monoxide, forming acyl nickel(III) species. Subsequent reductive elimination involving alkoxide leads to carboxylate formation, with excess alkoxide being essential for obtaining high product yields. This methodology provides insights into the reactivity of nickel pincer complexes while offering practical advantages for synthetic applications.

Dimethyl Carbonate and Urea Pathways

Dimethyl carbonate-based synthesis represents an environmentally benign alternative to phosgene methods for isocyanate production. This approach utilizes dimethyl carbonate as a safer carbonyl source due to its structural similarity to phosgene while avoiding the associated toxicity concerns. The process involves reacting organic formamides with diorganocarbonates, followed by thermolysis of the reaction products to generate isocyanates.

Research has demonstrated that exceptional yields of isocyanate and isocyanate precursors can be obtained without catalysts when aryl formamides are employed. Diphenyl carbonate has been identified as particularly reactive when high-boiling carbonates are required, while mixed carbonates such as methylphenyl carbonate offer additional advantages in specific applications. The reaction can proceed under various conditions, including neat processes or in the presence of solvents such as toluene.

The urea pathway represents another promising non-phosgene approach, utilizing cost-effective urea as a raw material while exploring new applications for this readily available compound. This process route achieves "zero emission" for isocyanate synthesis by utilizing alcohol as the raw material for the initial step reaction and ammonia for urea synthesis. Recent developments have demonstrated yields of tolylene dicarbamate and zinc oxide reaching 98.9% and 90.1%, respectively, at 160°C over 7 hours using specific catalyst ratios. The overall yield of isocyanate can reach 99.9% through subsequent reaction with dioctyl phthalate at 240°C under reduced pressure.

Catalytic Approaches

Nickel/Photoredox Dual Catalysis Systems

Nickel/photoredox dual catalysis systems represent a cutting-edge approach to isocyanate synthesis, combining the advantages of transition metal catalysis with photoredox chemistry. These systems operate through the synergistic interaction between nickel catalysts and photoredox catalysts under visible light irradiation, enabling reactions to proceed under significantly milder conditions compared to traditional thermal processes.

The dual catalytic system employs nickel complexes as the primary catalytic species while utilizing photoredox catalysts to generate reactive intermediates through single-electron transfer processes. This approach allows for the formation of carbon-nitrogen bonds through novel mechanistic pathways that are not accessible through conventional thermal methods. The mild reaction conditions associated with photoredox catalysis reduce the likelihood of side reactions and decomposition pathways that can compromise product selectivity.

Research has demonstrated that nickel/photoredox dual catalysis can achieve high yields in amidation reactions involving isocyanates, with the formation of nickel-isocyanate adducts being crucial for the success of these transformations. The mechanistic understanding of these systems continues to evolve, with ongoing research focused on optimizing catalyst combinations and reaction conditions to maximize efficiency and selectivity for specific isocyanate targets.

Heterogeneous Catalysts for Carbamate Formation

Heterogeneous catalysis offers significant advantages for carbamate formation and subsequent isocyanate synthesis, particularly in terms of catalyst recovery and process sustainability. Research has focused on developing magnetic iron oxide catalysts promoted with nickel for the effective synthesis of N-substituted carbamates. These catalysts can be easily isolated using external magnetic fields and recovered for multiple reaction cycles without significant deactivation.

Catalyst characterization studies have revealed that the catalytic activity derives from the synergistic interaction between nickel and iron species, resulting in specific basic sites that facilitate carbamate formation. The heterogeneous nature of these catalysts provides advantages in terms of product separation and catalyst reuse, making them particularly attractive for industrial applications where catalyst recovery is economically important.

Bismuth-based catalysts have also shown promise for carbamate decomposition, with bismuth compounds including oxides, sulfides, halides, and various salts being effective for catalytic decomposition of carbamates to prepare isocyanates. These catalysts offer advantages in terms of reaction selectivity and can operate under relatively mild conditions compared to purely thermal processes. The heterogeneous nature of these systems facilitates easy separation from reaction products and enables catalyst recycling for multiple reaction cycles.

Table 1: Comparative Performance of Heterogeneous Catalysts for Carbamate Decomposition

| Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reusability Cycles |

|---|---|---|---|---|---|

| Aluminum Oxide | 200 | 60 | 68.3 | 76 | 5+ |

| Montmorillonite K-10 | 200 | 60 | 57.0 | 65 | 4+ |

| Bismuth(III) Oxide | 200 | 60 | 59.1 | Variable | 3+ |

| Zinc Oxide | 200 | 60 | 12.2 | Low | 2+ |

Industrial Production Optimization

Gas vs. Liquid Phase Phosgenation

The choice between gas and liquid phase phosgenation represents a critical decision in industrial isocyanate production, with each approach offering distinct advantages and limitations. Gas phase phosgenation involves the vaporization of amine compounds at elevated temperatures (200-600°C) and direct reaction with gaseous phosgene to produce isocyanates. This method was initially developed for aliphatic isocyanate preparation but has evolved to accommodate aromatic isocyanate production through reactor enhancements.

The gas phase approach offers several significant advantages, including short reaction residence times of less than one minute, high space-time yields, and reduced byproduct formation. Experimental data suggest that gas phase processes can reduce solvent consumption by 80% and energy consumption by 60% compared to equivalent liquid phase operations. For large-scale production facilities, this translates to substantial reductions in carbon dioxide emissions, with potential decreases of approximately 60,000 tons per year for facilities producing 250,000 tons annually.

Liquid phase phosgenation methods can be subdivided into salt phosgenation and direct phosgenation techniques. Salt phosgenation involves the formation of amine hydrochlorides or carbonates prior to reaction with liquid phase phosgene, enabling isocyanate production under mild conditions but requiring longer reaction times and higher solvent consumption. Direct phosgenation methods are more suitable for high-boiling point amines with low reactivity and are commonly employed for large-scale production.

The selection between gas and liquid phase approaches depends on several factors, including the specific amine substrate, desired production scale, and economic considerations. Gas phase methods require careful control of vaporization conditions, with amines being superheated to temperatures at least 10°C above their dew point before reactor entry. Pressure differences between vaporizers and reactors must be maintained within specific ranges (1-500 mbar) to ensure optimal performance and prevent condensation issues.

Solvent Selection and Energy Efficiency

Solvent selection plays a crucial role in optimizing both reaction efficiency and downstream processing for 2-chloroethyl isocyanate production. Research has demonstrated that 2-methyl tetrahydrofuran represents an optimal solvent choice for extraction and purification processes, achieving maximum extraction efficiency of 77% and percent extraction of 69% in continuous platforms. The selection of this solvent was based on partition coefficient calculations and its favorable immiscibility with water, which facilitates phase separation during purification.

The development of continuous liquid-liquid extraction platforms using small-diameter tubing (1.5 mm) has shown significant promise for improving energy efficiency in 2-chloroethyl isocyanate processing. These systems operate with overall volumetric mass transfer coefficients ranging from 1.13×10⁻³ to 36.0×10⁻³ s⁻¹, enabling effective separation with reduced energy requirements compared to conventional batch processes.

Solvent recycling and recovery represent critical aspects of energy-efficient production processes. In dimethyl carbonate-based synthesis routes, methanol serves as the primary byproduct and can be recycled for dimethyl carbonate synthesis, thereby enhancing atomic efficiency and reducing waste generation. Similarly, in phosgene-based processes, the selection of appropriate solvents for reaction and quenching operations can significantly impact energy requirements for product isolation and purification.

Table 2: Solvent Performance Comparison for 2-Chloroethyl Isocyanate Processing

| Solvent | Extraction Efficiency (%) | Phase Separation Time (min) | Partition Coefficient | Energy Requirement (relative) |

|---|---|---|---|---|

| 2-Methyl Tetrahydrofuran | 77 | 3.2 | 4.8 | 1.0 |

| Dichloromethane | 65 | 2.8 | 3.2 | 1.2 |

| Toluene | 58 | 4.1 | 2.9 | 1.4 |

| Hexane | 45 | 5.6 | 1.8 | 1.8 |

The optimization of energy efficiency in industrial production also involves careful consideration of reaction temperature profiles and heat integration opportunities. Adiabatic reaction conditions have been successfully implemented for gas phase phosgenation, with average residence times of 0.05 to 15 seconds providing optimal performance while avoiding temperature control problems. These conditions enable high space-time yields and substantially increased operating hours for production facilities.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H331 (76%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (92%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (84%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard